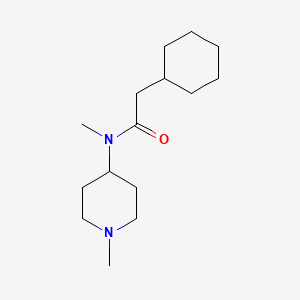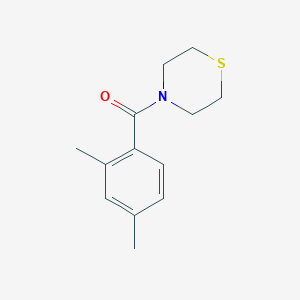
(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been linked to anti-cancer properties, as well as potential therapeutic applications for various diseases, including Alzheimer's disease and diabetes.
Biochemical and Physiological Effects:
(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to induce apoptosis in cancer cells, specifically through the inhibition of GSK-3β activity. (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has also been shown to have anti-inflammatory properties, as well as potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its specificity for GSK-3β inhibition. This allows for targeted inhibition of GSK-3β activity without affecting other cellular processes. However, one limitation is the potential toxicity of (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone, which may limit its use in certain experiments.
Zukünftige Richtungen
For (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone research include investigating its potential therapeutic applications in various diseases, as well as further exploring its anti-cancer properties. Additionally, (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone may have potential applications in materials science and agriculture, which could be further explored.
Synthesemethoden
(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process starting with the reaction between 2,4-dimethylphenol and thionyl chloride to form 2,4-dimethylphenyl thionochloroformate. This intermediate is then reacted with morpholine to form (2,4-dimethylphenyl)-thiomorpholin-4-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been investigated for its anti-cancer properties. In materials science, (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been used as a building block for the synthesis of novel materials. In agriculture, (2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use as a herbicide.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-12(11(2)9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDZDPIBYLWYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

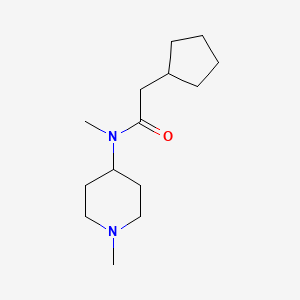
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
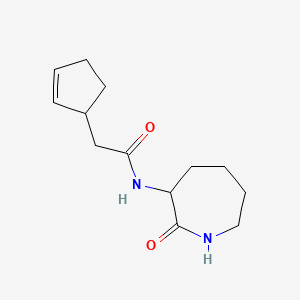
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
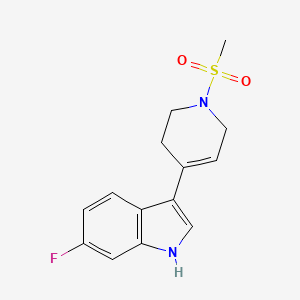


![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
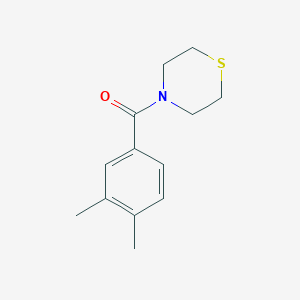
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)

